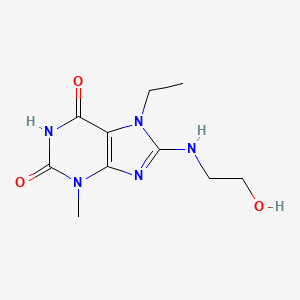
7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a naturally occurring compound found in tea leaves, coffee beans, and cocoa beans. It belongs to the class of xanthine derivatives and has been used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).
科学的研究の応用
Structural Analysis
In the study of purine derivatives, the crystal structure of related compounds such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline reveals significant insights. The planar structure of the purine skeleton and the chair conformation of the morpholine ring, coupled with intermolecular hydrogen bonds, demonstrate the stability and conformational properties of such compounds (Karczmarzyk et al., 1995).
Synthesis and Potential Applications
The synthesis of derivatives of 7,8-polymethylenehypoxanthines, as explored in the research, leads to precursors of various polymethylenepurines, with potential applications in studying antiviral and antihypertensive activities (Nilov et al., 1995).
Antitumor and Cardiovascular Research
Studies have shown the synthesis of novel heterocycles like purino [7, 8-g] -6-azapteridines and their biological activities, including antitumor properties and vascular relaxing effects. This research contributes to understanding the therapeutic potential of purine derivatives in cancer and cardiovascular diseases (Ueda et al., 1987).
Antimicrobial and Antifungal Activity
The development and analysis of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines have shown antimicrobial and antifungal activities, indicating their potential use in treating infectious diseases (Romanenko et al., 2016).
Molecular Interactions and Hydrogen Bonding
The formation of hydrogen-bonded complexes between purine and pyrimidine bases, as seen in studies of 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil, illustrates the molecular interactions and potential relevance to DNA structure and function (Sobell, 1966).
特性
IUPAC Name |
7-ethyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-3-15-6-7(12-9(15)11-4-5-16)14(2)10(18)13-8(6)17/h16H,3-5H2,1-2H3,(H,11,12)(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZKYDKQAWFZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)

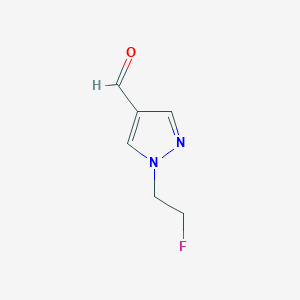
![N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2926724.png)
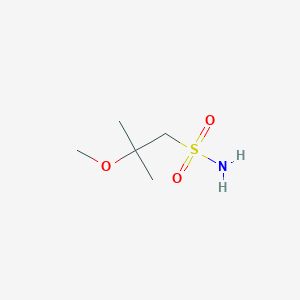

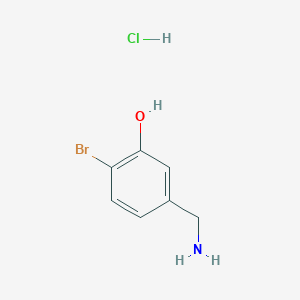
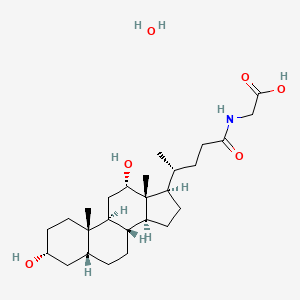

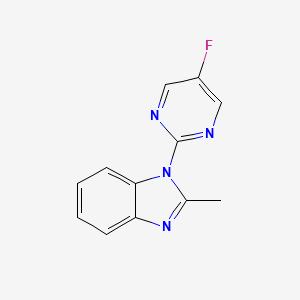
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2926735.png)

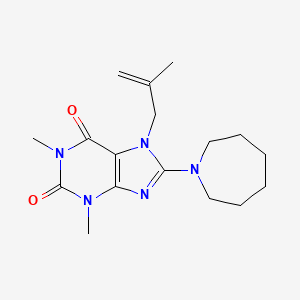
![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)